6-(Thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one
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Overview
Description
6-(Thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that features a thiophene ring fused to a dihydropyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with α,β-unsaturated carbonyl compounds under reflux conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The dihydropyridazinone core can be reduced to form tetrahydropyridazinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Tetrahydropyridazinone derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
6-(Thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a scaffold for developing new pharmaceuticals due to its heterocyclic structure.
Materials Science: The compound can be used in the synthesis of organic semiconductors and conductive polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-(Thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the dihydropyridazinone core can form hydrogen bonds with biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylic acid: Another thiophene-containing heterocycle with different functional groups.
6,7-Di(thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline: A compound with a similar thiophene moiety but different core structure.
Uniqueness
6-(Thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one is unique due to its combination of a thiophene ring and a dihydropyridazinone core, which imparts distinct electronic and steric properties. This makes it a versatile building block for various applications in chemistry and materials science.
Properties
IUPAC Name |
3-thiophen-2-yl-4,5-dihydro-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c11-8-4-3-6(9-10-8)7-2-1-5-12-7/h1-2,5H,3-4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIODHPLYGIMCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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